tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Overview
Description
Tert-Butyl 4-bromo-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Boc-4-bromo-1H-indazole, also known as tert-Butyl 4-bromo-1H-indazole-1-carboxylate or tert-butyl 4-bromoindazole-1-carboxylate, is a biochemical reagent . It is primarily targeted towards the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways play a crucial role in cell signaling, growth, and survival .
Mode of Action
It is known to interact with its targets in the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways . This interaction can lead to changes in the signaling processes, potentially affecting cell growth and survival .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-bromo-1H-indazole-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within cells. Additionally, this compound has been shown to bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival. It can also induce apoptosis, or programmed cell death, in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, this compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling events that are essential for cell growth and survival. Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target kinases and modulate signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific transporters or binding proteins, which facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Properties
IUPAC Name |
tert-butyl 4-bromoindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPGIHEBLOESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653355 | |
Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-37-4 | |
Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.